Geranyl hexanoate
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Overview
Description
Geranyl hexanoate, is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular ester is derived from hexanoic acid and a specific alcohol, resulting in a compound with unique chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester, typically involves the esterification of hexanoic acid with the corresponding alcohol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as immobilized enzymes or acid resins can also be employed to facilitate the esterification process. Additionally, azeotropic distillation may be used to remove water formed during the reaction, driving the equilibrium towards ester formation .
Chemical Reactions Analysis
Types of Reactions
Geranyl hexanoate, undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield hexanoic acid and the corresponding alcohol.
Reduction: Reduction of the ester using reagents like lithium aluminum hydride can produce the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Catalysts such as sodium methoxide or enzymes can be used.
Major Products
Hydrolysis: Hexanoic acid and the corresponding alcohol.
Reduction: The corresponding alcohol.
Transesterification: A different ester and alcohol.
Scientific Research Applications
Geranyl hexanoate, has various applications in scientific research:
Mechanism of Action
The mechanism of action of hexanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester, involves its interaction with specific molecular targets. In biological systems, esters can be hydrolyzed by esterases to release the corresponding alcohol and acid, which may then exert their effects on various pathways . The exact molecular targets and pathways depend on the specific context and application of the ester.
Comparison with Similar Compounds
Geranyl hexanoate, can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butanoate: Known for its fruity aroma and used in flavoring and perfumery.
Butyl propanoate: Used in the production of plasticizers and as a solvent.
The uniqueness of hexanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester, lies in its specific chemical structure, which imparts distinct properties and applications compared to other esters.
Properties
CAS No. |
68310-59-8 |
---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
[(2Z)-3,7-dimethylocta-2,6-dienyl] hexanoate |
InChI |
InChI=1S/C16H28O2/c1-5-6-7-11-16(17)18-13-12-15(4)10-8-9-14(2)3/h9,12H,5-8,10-11,13H2,1-4H3/b15-12- |
InChI Key |
ARVSCQUZFFSNKF-QINSGFPZSA-N |
Isomeric SMILES |
CCCCCC(=O)OC/C=C(/C)\CCC=C(C)C |
SMILES |
CCCCCC(=O)OCC=C(C)CCC=C(C)C |
Canonical SMILES |
CCCCCC(=O)OCC=C(C)CCC=C(C)C |
boiling_point |
98.00 °C. @ 1.00 mm Hg |
68310-59-8 | |
physical_description |
Liquid |
Origin of Product |
United States |
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